4-(2-Aminoethyl)-2-fluorophenol
Overview
Description
4-(2-Aminoethyl)-2-fluorophenol: is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, an aminoethyl side chain, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoronitrobenzene with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol, followed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of fluorobenzene, followed by reduction and subsequent reaction with ethylenediamine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2-Aminoethyl)-2-fluorophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various amine derivatives. Catalytic hydrogenation using Pd/C is a typical method.
Substitution: The aminoethyl group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines. Reagents like acyl chlorides or alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Amides or secondary amines.
Scientific Research Applications
Chemistry: 4-(2-Aminoethyl)-2-fluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
4-(2-Aminoethyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
4-(2-Aminoethyl)-2-bromophenol: Contains a bromine atom, leading to different chemical and biological properties.
Uniqueness: 4-(2-Aminoethyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly valuable in drug design and development.
Properties
IUPAC Name |
4-(2-aminoethyl)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQWGRWJFUWYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960801 | |
Record name | 4-(2-Aminoethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-84-2 | |
Record name | 4-(2-Aminoethyl)-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorodopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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